4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
4-Phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted with a phenyl group at position 4, a pyrrole ring at position 2, and a pyridin-2-ylmethyl carboxamide moiety at position 5 (Figure 1). Thiazole-based compounds are widely explored in medicinal chemistry due to their versatility in modulating biological targets, including kinases, enzymes, and receptors .
The synthesis of such analogs typically involves coupling substituted thiazole carboxylates with amines under standard amide-forming conditions (e.g., using coupling reagents like HATU or EDCI) .
Properties
Molecular Formula |
C20H16N4OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c25-19(22-14-16-10-4-5-11-21-16)18-17(15-8-2-1-3-9-15)23-20(26-18)24-12-6-7-13-24/h1-13H,14H2,(H,22,25) |
InChI Key |
JBJWSOHQBAGQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
-
Thiourea Derivative : 1H-pyrrole-1-carbothioamide is prepared by treating pyrrole with ammonium thiocyanate in acidic conditions.
-
α-Haloketone : 2-bromo-1-phenylpropan-1-one is synthesized via Friedel-Crafts acylation of benzene with bromoacetyl bromide, followed by purification via fractional distillation.
Cyclization Reaction
Equimolar amounts of 1H-pyrrole-1-carbothioamide and 2-bromo-1-phenylpropan-1-one are refluxed in ethanol at 80°C for 12 hours. The reaction mixture is cooled, and the precipitated thiazole intermediate is filtered and washed with cold ethanol.
The ester is hydrolyzed to the carboxylic acid using 2 M NaOH in tetrahydrofuran (THF) at room temperature for 6 hours.
Carboxamide Formation via Coupling Reactions
The carboxylic acid is coupled with 2-(aminomethyl)pyridine to form the target carboxamide. Two principal coupling strategies are documented:
EDC/DMAP-Mediated Coupling
A solution of 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (2.34 mmol) in dichloromethane (DCM) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.12 mmol) and 4-dimethylaminopyridine (DMAP, 0.78 mmol) under argon. After 30 minutes, 2-(aminomethyl)pyridine (2.5 mmol) is added, and the mixture is stirred for 48 hours. Workup involves sequential washes with 1 M HCl and saturated NaHCO₃, followed by drying over anhydrous Na₂SO₄. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) yields the product as a white solid.
BOP Reagent-Assisted Coupling
In an alternative approach, the carboxylic acid (10.0 mmol) is dissolved in DCM and treated with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 10.5 mmol) and N-ethyl-N,N-diisopropylamine (DIPEA, 20.0 mmol). 2-(Aminomethyl)pyridine (10.5 mmol) is added, and the reaction is stirred at room temperature for 16 hours. Post-reaction processing includes extraction with DCM, washes with brine, and drying over MgSO₄. Rotary evaporation affords the crude product, which is recrystallized from ethanol/water (9:1).
Table 1: Comparison of Coupling Methods
| Parameter | EDC/DMAP | BOP/DIPEA |
|---|---|---|
| Reaction Time (h) | 48 | 16 |
| Yield (%) | 72–78 | 85–90 |
| Purification Method | Column Chromatography | Recrystallization |
| Solvent System | DCM | DCM |
Regioselective Functionalization and Optimization
Pyrrole Substitution Control
The 2-(1H-pyrrol-1-yl) group is introduced during the Hantzsch cyclization step. Studies indicate that electron-rich thioureas enhance regioselectivity, favoring substitution at the thiazole C2 position. Nuclear Overhauser effect (NOE) spectroscopy confirms the absence of positional isomers when the reaction is conducted under strict temperature control (80°C ± 2°C).
Carboxylic Acid Activation
Comparative analyses reveal that BOP reagent outperforms EDC in coupling efficiency due to its superior activation of sterically hindered carboxylic acids. This is attributed to the stabilized oxyphosphonium intermediate, which reduces racemization risks.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.7 minutes, confirming >98% purity.
Scale-Up Considerations
Solvent Selection
Large-scale reactions (≥100 mmol) substitute DCM with THF to mitigate toxicity concerns. THF also facilitates easier removal via rotary evaporation.
Catalytic Efficiency
Kinetic studies demonstrate that DMAP (10 mol%) accelerates the coupling reaction by 40% compared to non-catalytic conditions. This is critical for industrial-scale synthesis where time efficiency directly impacts production costs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reactions: PTC-209 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Research has indicated that compounds containing thiazole and pyridine structures often exhibit significant antimicrobial , anti-inflammatory , and anticancer activities. The unique combination of functional groups in 4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may enhance these activities compared to other derivatives.
Antimicrobial Properties
Studies suggest that thiazole derivatives can possess broad-spectrum antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
Anticancer Activity
The anticancer properties of 4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide have been a focal point in recent studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.
Synthesis and Characterization
The synthesis of 4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving thiourea and α-halo ketones.
- Pyridine and Pyrrole Integration : The incorporation of pyridine and pyrrole moieties can be accomplished via nucleophilic substitution or cyclization reactions.
- Characterization Techniques : Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have explored the biological activities of compounds similar to 4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide:
Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives for their antimicrobial properties against various pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure could enhance efficacy.
Study 2: Anticancer Activity Assessment
In another investigation, derivatives containing thiazole rings were synthesized and tested for their cytotoxic effects on cancer cell lines. The study demonstrated that specific substitutions on the thiazole ring significantly increased cytotoxicity, indicating a structure–activity relationship that could guide future drug design.
Mechanism of Action
- PTC-209 targets the BMI1 protein, a component of the polycomb repressive complex 1 (PRC1). BMI1 is involved in epigenetic regulation and stem cell self-renewal.
- By inhibiting BMI1, PTC-209 disrupts the PRC1 complex, leading to altered gene expression and impaired cancer stem cell function.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent Effects and SAR Insights
4-Phenyl vs. In dasatinib, a 2-chloro-6-methylphenyl group at the N-position contributes to high kinase affinity, suggesting that electron-withdrawing substituents (e.g., halogens) on aryl rings improve potency .
2-Pyrrole vs. 2-Aminopyrimidine/2-Fluorophenyl: The 2-pyrrole moiety in the target compound may engage in π-π stacking or hydrogen bonding, similar to the 2-aminopyrimidine group in dasatinib, which is critical for ATP-competitive kinase inhibition . Fluorine substitution (e.g., in 2-(4-fluorophenyl) analogs) can enhance metabolic stability and binding affinity through electrostatic interactions .
N-Substituent Variations :
- The pyridin-2-ylmethyl group in the target compound and its analogs may improve solubility via nitrogen’s lone-pair interactions, whereas bulkier substituents (e.g., dasatinib’s hydroxyethylpiperazine) enhance target selectivity .
Research Findings and Activity Inference
- Kinase Inhibition: Dasatinib’s thiazole-carboxamide scaffold is pivotal for its pan-kinase inhibitory activity.
- Enzyme Inhibition : Pyrrole-containing thiazoles (e.g., ) exhibit dual COX-1/COX-2 inhibition. The target compound’s 2-pyrrole substitution could similarly modulate cyclooxygenase or other enzyme targets .
Biological Activity
4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with significant potential in pharmacological applications. This compound features a thiazole ring, which is known for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. The unique combination of thiazole, pyridine, and pyrrole structures in this compound suggests a promising avenue for therapeutic development.
Chemical Structure and Properties
The molecular formula of 4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is with a molecular weight of 360.4 g/mol. The structure includes functional groups that contribute to its reactivity and biological activity. Notably, the thiazole and carboxamide groups are likely to participate in various chemical reactions that can lead to biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine moieties often exhibit antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific mechanisms of action typically involve interference with bacterial enzyme systems or cell wall synthesis.
Anti-inflammatory Properties
A series of thiazole analogues have been documented to inhibit p38 mitogen-activated protein kinase (MAPK) and reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) from stimulated human monocytic cells . These findings suggest that 4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may also exhibit similar anti-inflammatory effects.
Anticancer Activity
The compound's potential as an anticancer agent is supported by structure-activity relationship (SAR) studies showing that thiazole derivatives can effectively induce apoptosis in cancer cells. For example, certain thiazole-containing compounds have demonstrated IC50 values less than that of doxorubicin against various cancer cell lines . The presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxicity.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Inhibition of TNF-alpha Production : One study identified lead compounds from a series of thiazole analogues that significantly blocked TNF-alpha production in an arthritis mouse model, suggesting their utility in treating inflammatory diseases .
- Anticancer Efficacy : Another study reported that specific thiazole derivatives exhibited potent activity against breast cancer cell lines, with mechanisms involving the modulation of apoptotic pathways .
Interaction Studies
The biological activity of 4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be further explored through interaction studies using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These methods can quantitatively assess binding affinities to target proteins or enzymes, providing insights into the compound's mechanism of action.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide | C19H18N4OS | Contains an acetamide instead of a carboxamide group |
| 4-methylthiazole derivatives | C10H9N3OS | Known for strong antibacterial properties |
Q & A
Q. What are the critical steps in synthesizing 4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Coupling Reactions : Amide bond formation between the thiazole-carboxylic acid moiety and the pyridin-2-ylmethylamine group under reflux conditions.
- Heterocyclic Ring Assembly : Formation of the thiazole core via cyclization of thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis.
- Functionalization : Introduction of the pyrrole and phenyl groups through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Q. Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide or toluene) to enhance reaction kinetics and solubility .
- Catalysts : Employ Pd-based catalysts for cross-coupling steps to improve regioselectivity .
- Temperature Control : Maintain precise thermal conditions (e.g., 80–110°C) to avoid side reactions .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) for high-purity isolation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiazole, pyrrole, and pyridine moieties. Aromatic protons in the phenyl group typically appear as multiplets at δ 7.2–7.6 ppm, while pyrrole protons resonate at δ 6.5–7.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with <2 ppm error.
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and monitor degradation products .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm) .
Q. How can researchers design experiments to assess the compound’s biological activity?
Methodological Answer:
- In Vitro Assays :
- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measurement).
- Control Experiments : Include solvent-only controls and structurally related analogs to validate specificity .
- Dose-Response Curves : Generate using logarithmic concentrations (e.g., 0.1–100 µM) to determine potency thresholds .
Advanced Research Questions
Q. How can computational chemistry predict the binding affinity of this compound with target proteins?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy, prioritizing derivatives with ΔG < -8 kcal/mol .
Q. What strategies resolve contradictions in biological assay data (e.g., variable IC50_{50}50 values across studies)?
Methodological Answer:
- Standardize Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Orthogonal Assays : Validate cytotoxicity results via trypan blue exclusion or caspase-3 activation assays .
- Batch Analysis : Compare compound purity across batches using HPLC-MS to rule out impurity-driven variability .
- Meta-Analysis : Pool data from multiple labs to identify trends (e.g., correlation between lipophilicity and activity) .
Q. How can reaction intermediates be isolated to elucidate the synthesis mechanism?
Methodological Answer:
- Quenching Reactions : Halt reactions at timed intervals (e.g., 30 min, 1 h) using ice-cold methanol.
- TLC Monitoring : Use silica plates (ethyl acetate/hexane, 1:1) to track intermediate formation.
- Isolation Techniques : Employ preparative HPLC or flash chromatography to isolate intermediates. Characterize via -NMR and HRMS .
Q. What are the challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Tolerance : Avoid steric hindrance by substituting pyrrole or pyridine groups with smaller moieties (e.g., methyl vs. tert-butyl) .
- Regioselectivity : Optimize cross-coupling conditions (e.g., ligand choice in Pd-catalyzed reactions) to direct substitutions to the thiazole 4-position .
- Purification Challenges : Use preparative HPLC for polar derivatives prone to co-elution with byproducts .
Q. How can batch-to-batch variability in synthesis be mitigated?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, temperature) and identify critical parameters .
- Stability Testing : Store intermediates under inert atmospheres (N) to prevent oxidation of thiol or amine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
